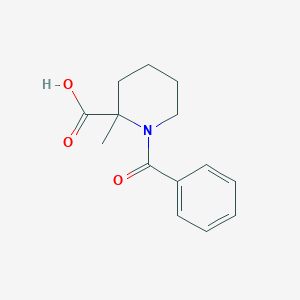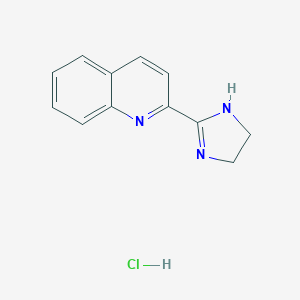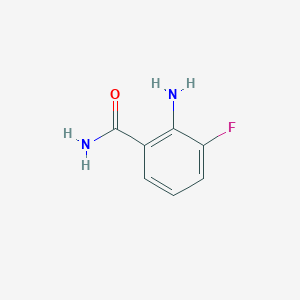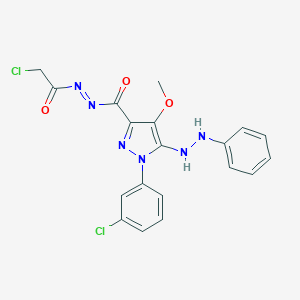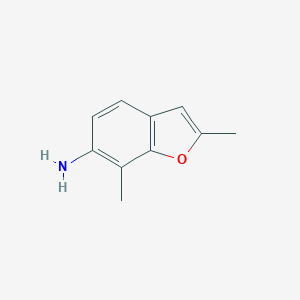
2,7-Dimethylbenzofuran-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethylbenzofuran-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMBAF and is a heterocyclic aromatic amine that contains a benzofuran ring and an amine group. DMBAF is a synthetic compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DMBAF is not fully understood. However, studies have shown that DMBAF inhibits the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV and HSV. DMBAF has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process.
Biochemical and Physiological Effects
DMBAF has been shown to exhibit various biochemical and physiological effects. Studies have shown that DMBAF can induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. DMBAF has also been shown to inhibit the activity of COX-2, which can reduce inflammation. DMBAF has also been shown to exhibit neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBAF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. DMBAF is also stable and can be stored for long periods without degradation. However, DMBAF has some limitations for lab experiments. It is a toxic compound that requires careful handling. DMBAF is also expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on DMBAF. One of the potential directions is the development of new drugs based on DMBAF. DMBAF has been shown to exhibit significant antiviral, anti-inflammatory, and anti-tumor properties, which makes it a potential candidate for drug development. Another potential direction is the study of the mechanism of action of DMBAF. The mechanism of action of DMBAF is not fully understood, and further studies can provide insights into its mode of action. Additionally, the study of the toxicity of DMBAF can provide valuable information for its safe use in various applications.
Conclusion
In conclusion, DMBAF is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBAF has been shown to exhibit significant antiviral, anti-inflammatory, and anti-tumor properties, which makes it a potential candidate for drug development. DMBAF has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on DMBAF, including the development of new drugs, the study of the mechanism of action, and the study of toxicity.
Métodos De Síntesis
DMBAF is a synthetic compound that can be synthesized using various methods. One of the commonly used methods is the Buchwald-Hartwig amination reaction. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. The reaction can be carried out under mild conditions and is highly efficient. Other methods include the Suzuki-Miyaura coupling reaction and the Ullmann reaction.
Aplicaciones Científicas De Investigación
DMBAF has significant potential applications in various fields of scientific research. One of the primary applications of DMBAF is in the field of medicinal chemistry. DMBAF has been shown to exhibit significant antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). DMBAF has also been shown to exhibit anti-inflammatory and anti-tumor properties. These properties make DMBAF a potential candidate for the development of new drugs.
Propiedades
Número CAS |
187267-90-9 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
2,7-dimethyl-1-benzofuran-6-amine |
InChI |
InChI=1S/C10H11NO/c1-6-5-8-3-4-9(11)7(2)10(8)12-6/h3-5H,11H2,1-2H3 |
Clave InChI |
CWBULPKCHKMBDF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C(=C(C=C2)N)C |
SMILES canónico |
CC1=CC2=C(O1)C(=C(C=C2)N)C |
Sinónimos |
6-Benzofuranamine, 2,7-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




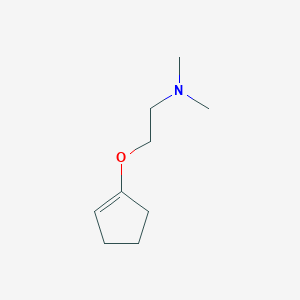

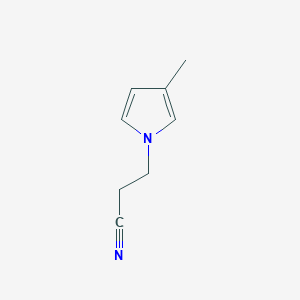
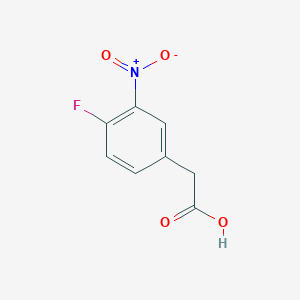
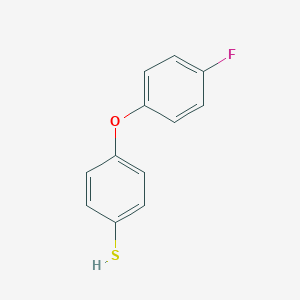
![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)
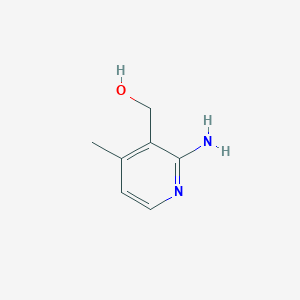
![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)
